molecular formula C21H19F2N3O3 B6540776 2-(4-fluorophenoxy)-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide CAS No. 1058499-23-2

2-(4-fluorophenoxy)-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide

Cat. No. B6540776
CAS RN: 1058499-23-2
M. Wt: 399.4 g/mol
InChI Key: FMWODTTVCZIYFJ-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several functional groups, including a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two fluorophenyl groups, which are aromatic rings with a fluorine atom attached. It also contains an acetamide group, which consists of a carbonyl group (C=O) attached to a nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could involve reactions such as nucleophilic substitution to introduce the fluorophenoxy group, and condensation reactions to form the pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the fluorine atoms could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of fluorine atoms could make the compound more electronegative, and the cyclic structure could affect its rigidity and shape .

Future Directions

The potential future directions for research on this compound would likely depend on its intended use or biological activity. If it has therapeutic potential, for example, future research could focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3/c22-16-4-2-15(3-5-16)19-10-11-21(28)26(25-19)13-1-12-24-20(27)14-29-18-8-6-17(23)7-9-18/h2-11H,1,12-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWODTTVCZIYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide

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